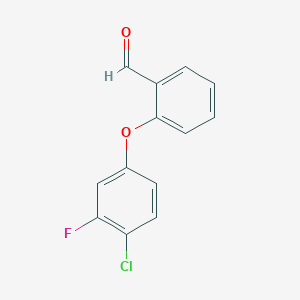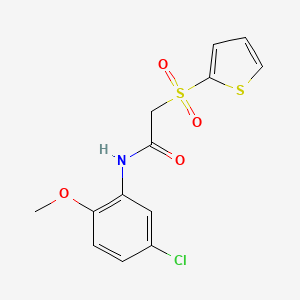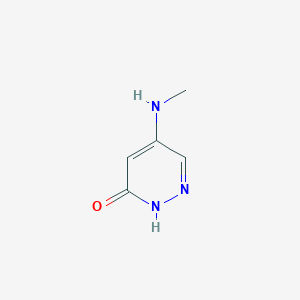
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde is a chemical compound with the molecular formula C13H8ClFO2 and a molecular weight of 250.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde consists of 13 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The specific arrangement of these atoms forms the unique structure of the compound.Scientific Research Applications
1. Synthesis and Structural Studies
- The compound has been utilized in the synthesis of novel structures and derivatives. For instance, Bertha et al. (1998) reported the use of similar carbaldehydes in creating dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds through acid-catalyzed reactions (Bertha et al., 1998).
- Oswald et al. (2005) used fluorophenol and chlorophenol, related to the compound , for low-temperature and high-pressure crystallization studies, demonstrating its utility in understanding molecular interactions and structural properties (Oswald et al., 2005).
2. Chemical Transformations and Reactions
- The compound has been used in various chemical transformations. Schevenels and Markó (2012) described the preparation of highly functionalized benzofurans through base-catalyzed condensation involving similar o-hydroxyphenones (Schevenels & Markó, 2012).
- Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using fluorophenols as analogues, thus highlighting the role of such compounds in biochemical processes (Genthner et al., 1989).
3. Polymerization and Material Science
- Whelpley et al. (2022) and Hussain et al. (2019) demonstrated the use of phenoxy ring-substituted phenylcyanoacrylates, including chloro and fluoro derivatives, in the synthesis and copolymerization with styrene, contributing to the development of novel polymeric materials (Whelpley et al., 2022); (Hussain et al., 2019).
4. Catalysis and Oxidation Processes
- Roy and Manassero (2010) utilized Schiff-base complexes derived from compounds similar to 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde as catalysts in the oxidation of hydrocarbons, highlighting its potential in chemical catalysis (Roy & Manassero, 2010).
properties
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTZVNSXFOPKSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)

![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/no-structure.png)
![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)

![Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B2354921.png)



![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)
![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)
